N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPBCXHUNYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with 4-chlorophenyl thiol in the presence of a base such as sodium hydride to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with 4-bromophenyl acetic acid chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of approximately 512.8 g/mol. The compound features a thioacetamide structure that contributes to its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of this compound and its derivatives. The following table summarizes findings from various research articles:
Case Study: Antimicrobial Evaluation
In one study, the compound was tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher potency compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been assessed through various in vitro assays:
Case Study: Anticancer Screening
In a detailed investigation, derivatives of the compound were screened against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The study found that specific derivatives exhibited substantial anticancer activity, leading to further exploration of their mechanisms of action through molecular docking studies .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The bromine and chlorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Features
*Calculated based on molecular formula C₁₇H₁₃BrClN₃OS.
Key Observations:
For instance, the insecticidal activity of N-(4-chlorophenyl)-pyridine derivatives () is attributed to halogen-mediated interactions with pest-specific enzymes . In contrast, the antiproliferative activity of tetra-aryl imidazoles () correlates with electron-withdrawing substituents (e.g., nitro groups), which are absent in the target compound .
Role of the Thioacetamide Linkage :
- The thioether bridge in the target compound and analogs (e.g., ) may enhance metabolic stability compared to oxygen-containing analogs. This feature is critical in IMPDH-targeting compounds (), where sustained enzyme inhibition is required .
Imidazole Ring Modifications :
- Substitutions at the imidazole N-1 position (e.g., allyl in vs. 4-chlorophenyl in the target compound) influence steric and electronic profiles. The allyl group in introduces conformational flexibility, whereas the 4-chlorophenyl group may enhance π-π stacking interactions in biological targets .
Physicochemical and Structural Properties
- Similar trends are plausible for the target compound.
- Hydrogen Bonding : N–H···O and C–H···F interactions in stabilize crystal packing, a feature likely shared by the target compound due to its acetamide and imidazole moieties .
Biological Activity
N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Imidazole Core : The imidazole ring is synthesized via condensation reactions involving aldehydes and amines.
- Electrophilic Aromatic Substitution : Bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution.
- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol under basic conditions.
This multi-step synthesis allows for the precise construction of the compound's unique structure, which is crucial for its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial and fungal strains. In vitro studies have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.0 µg/mL |
| Escherichia coli | 16.0 µg/mL |
| Candida albicans | 12.0 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compound's effectiveness was evaluated using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects.
| Compound | IC50 Value (µM) |
|---|---|
| N-(4-bromophenyl)... | 15.0 |
| Control (Doxorubicin) | 5.0 |
The findings indicate that this compound could be developed further as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
- Binding Affinity Enhancement : The presence of bromine and chlorine atoms enhances binding affinity through hydrophobic interactions and halogen bonding.
These interactions can disrupt essential biochemical pathways in microorganisms and cancer cells, leading to their inhibition or death.
Case Studies
Several studies have documented the biological activities of similar compounds with imidazole and thiazole derivatives, highlighting their potential as antimicrobial and anticancer agents:
- Study on Thiazole Derivatives : Research indicated that thiazole derivatives exhibited strong antimicrobial activity against various pathogens, suggesting structural similarities may confer similar effects on this compound .
- Anticancer Screening : In a comparative study, compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines, reinforcing the potential of imidazole-based compounds in cancer therapy .
Q & A
Q. How do structural modifications impact pharmacokinetic properties like solubility and bioavailability?
Q. What substituent combinations maximize target selectivity while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
